Methyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate
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Overview
Description
Methyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a pyrrolopyrazine scaffold. Compounds with this scaffold have exhibited various biological activities, making them significant in medicinal chemistry .
Preparation Methods
The synthesis of pyrrolopyrazine derivatives, including Methyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate, involves several methods:
Cyclization: This method involves the formation of the pyrrolopyrazine ring system through the cyclization of appropriate precursors.
Ring Annulation: This method involves the construction of the pyrrolopyrazine ring by annulating smaller ring systems.
Cycloaddition: This method involves the addition of two or more unsaturated molecules to form the pyrrolopyrazine ring.
Direct C-H Arylation: This method involves the direct arylation of the pyrrole ring to form the pyrrolopyrazine scaffold.
Chemical Reactions Analysis
Methyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Cyclization: It can participate in cyclization reactions to form more complex ring systems.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for cyclization and substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications in treating various diseases.
Mechanism of Action
The exact mechanism of action of Methyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate is not fully understood. it is known to interact with various molecular targets and pathways. For instance, it has shown kinase inhibitory activity, which suggests it may interfere with kinase signaling pathways. Additionally, its antimicrobial and antiviral activities indicate it may disrupt microbial and viral processes .
Comparison with Similar Compounds
Methyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate can be compared with other pyrrolopyrazine derivatives. Similar compounds include:
1,4-Disubstituted Pyrrolo[1,2-a]pyrazine: These compounds have similar biological activities but differ in their substitution patterns.
5H-Pyrrolo[2,3-b]pyrazine: These compounds show more activity on kinase inhibition compared to pyrrolo[1,2-a]pyrazine derivatives.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
methyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)7-4-6-5-11-2-3-12(6)8(7)10/h2-5H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVZVIZJESAYAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N2C=CN=CC2=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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